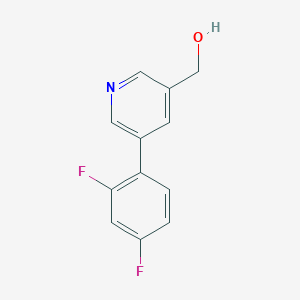

5-Methyl-4-nitro-2,1,3-benzoxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

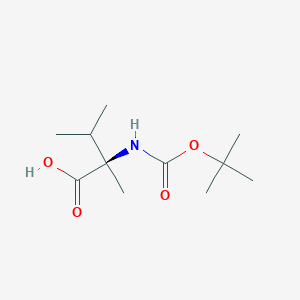

5-Methyl-4-nitro-2,1,3-benzoxadiazole (MNBD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). MNBD is widely used as a fluorescent probe in biochemical and physiological studies due to its ability to selectively bind to proteins and nucleic acids.

Wirkmechanismus

5-Methyl-4-nitro-2,1,3-benzoxadiazole works by selectively binding to proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of 5-Methyl-4-nitro-2,1,3-benzoxadiazole to proteins and nucleic acids results in a change in fluorescence intensity, which can be measured using a fluorescence spectrophotometer.

Biochemische Und Physiologische Effekte

5-Methyl-4-nitro-2,1,3-benzoxadiazole has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not affect cell viability or function. 5-Methyl-4-nitro-2,1,3-benzoxadiazole has been used in vivo to study the distribution of proteins in tissues and organs.

Vorteile Und Einschränkungen Für Laborexperimente

5-Methyl-4-nitro-2,1,3-benzoxadiazole has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of proteins and nucleic acids. 5-Methyl-4-nitro-2,1,3-benzoxadiazole is also easy to use and can be added directly to samples without the need for additional labeling. However, 5-Methyl-4-nitro-2,1,3-benzoxadiazole has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. 5-Methyl-4-nitro-2,1,3-benzoxadiazole also has a limited excitation wavelength range, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 5-Methyl-4-nitro-2,1,3-benzoxadiazole in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. 5-Methyl-4-nitro-2,1,3-benzoxadiazole could be used as a fluorescent probe to detect specific proteins or nucleic acids in biological samples. Another potential application is in the development of imaging agents for the visualization of proteins and nucleic acids in living organisms. 5-Methyl-4-nitro-2,1,3-benzoxadiazole could be conjugated to nanoparticles or other imaging agents to enhance its fluorescence intensity and improve its imaging capabilities. Finally, 5-Methyl-4-nitro-2,1,3-benzoxadiazole could be used in the development of new drugs that target specific proteins or nucleic acids. 5-Methyl-4-nitro-2,1,3-benzoxadiazole could be used to screen potential drug candidates for their ability to bind to specific targets and modify their activity.

Synthesemethoden

5-Methyl-4-nitro-2,1,3-benzoxadiazole can be synthesized through a multistep process starting from 2-nitroaniline. The first step involves the nitration of 2-nitroaniline to form 2,4-dinitroaniline. This is followed by a reduction reaction to form 2,4-diaminoaniline. The final step involves the condensation of 2,4-diaminoaniline with salicylic acid to form 5-Methyl-4-nitro-2,1,3-benzoxadiazole.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-nitro-2,1,3-benzoxadiazole is widely used in scientific research as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, nucleic acid structure, and enzyme activity. It has been used to study the binding kinetics of proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). 5-Methyl-4-nitro-2,1,3-benzoxadiazole has also been used to study the binding of ligands to proteins such as thrombin and trypsin. In addition, 5-Methyl-4-nitro-2,1,3-benzoxadiazole has been used to study the structure of nucleic acids such as DNA and RNA.

Eigenschaften

CAS-Nummer |

16322-21-7 |

|---|---|

Produktname |

5-Methyl-4-nitro-2,1,3-benzoxadiazole |

Molekularformel |

C7H5N3O3 |

Molekulargewicht |

179.13 g/mol |

IUPAC-Name |

5-methyl-4-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C7H5N3O3/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3 |

InChI-Schlüssel |

HSDQSCXWSVWMQN-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Synonyme |

5-Methyl-4-nitrobenzofurazane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

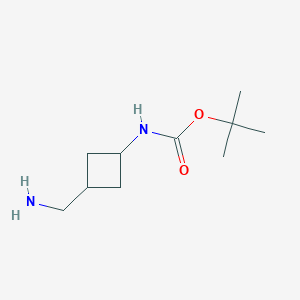

![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)